molecular formula C17H27NO7S2 B12561540 ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate CAS No. 186521-39-1

ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate

Cat. No.: B12561540
CAS No.: 186521-39-1
M. Wt: 421.5 g/mol
InChI Key: VZCRSHNATWOQCP-GFCCVEGCSA-N
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Description

Ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a carboxylate group, and several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiophene ring, followed by the introduction of the carboxylate group and other functional groups. Common reagents used in these reactions include ethyl bromoacetate, thiophene-2-carboxylic acid, and various protecting groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects on cellular pathways, such as those involved in oxidative stress or inflammation, are of particular interest in medical research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and carboxylate esters, such as:

  • Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate
  • Ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Uniqueness

What sets ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

186521-39-1

Molecular Formula

C17H27NO7S2

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate

InChI

InChI=1S/C17H27NO7S2/c1-6-23-15(19)14-10-9-13(26-14)8-7-12(25-27(5,21)22)11-18-16(20)24-17(2,3)4/h9-10,12H,6-8,11H2,1-5H3,(H,18,20)/t12-/m1/s1

InChI Key

VZCRSHNATWOQCP-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(S1)CC[C@H](CNC(=O)OC(C)(C)C)OS(=O)(=O)C

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CCC(CNC(=O)OC(C)(C)C)OS(=O)(=O)C

Origin of Product

United States

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